N-tert-butyl-2-phenylethanesulfonamide N-tert-butyl-2-phenylethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 89557-07-3
VCID: VC13435003
InChI: InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
SMILES: CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1
Molecular Formula: C12H19NO2S
Molecular Weight: 241.35 g/mol

N-tert-butyl-2-phenylethanesulfonamide

CAS No.: 89557-07-3

Cat. No.: VC13435003

Molecular Formula: C12H19NO2S

Molecular Weight: 241.35 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-2-phenylethanesulfonamide - 89557-07-3

Specification

CAS No. 89557-07-3
Molecular Formula C12H19NO2S
Molecular Weight 241.35 g/mol
IUPAC Name N-tert-butyl-2-phenylethanesulfonamide
Standard InChI InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Standard InChI Key OAVQPVISHKLWRS-UHFFFAOYSA-N
SMILES CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1
Canonical SMILES CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-tert-Butyl-2-phenylethanesulfonamide consists of a sulfonamide core (-SO2NH-) with a tert-butyl group (-C(CH3)3) bonded to the nitrogen atom and a 2-phenylethyl group (-CH2CH2C6H5) attached to the sulfur atom. The IUPAC name derives from this arrangement, emphasizing the substitution pattern .

The molecular formula is C12H17NO2S, with a molecular weight of 239.34 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07). Key structural features include:

  • Sulfonamide group: Imparts polarity and hydrogen-bonding capacity.

  • tert-Butyl substituent: Introduces steric bulk, influencing reactivity and solubility.

  • 2-Phenylethyl chain: Provides aromatic character and hydrophobic interactions.

Spectroscopic Data

While direct spectral data for N-tert-butyl-2-phenylethanesulfonamide are unavailable, analogs suggest characteristic peaks:

  • IR Spectroscopy: S=O asymmetric stretch (~1350 cm⁻¹), S=O symmetric stretch (~1150 cm⁻¹), and N-H stretch (~3300 cm⁻¹) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), methyl groups of tert-butyl (δ 1.2–1.4 ppm), and CH2 groups (δ 2.5–3.5 ppm).

    • ¹³C NMR: Sulfonamide sulfur-bound carbon (δ 55–60 ppm), tert-butyl carbons (δ 25–30 ppm), and aromatic carbons (δ 125–140 ppm) .

Synthesis and Reaction Mechanisms

General Synthetic Routes

The synthesis of N-tert-butyl sulfonamides typically involves the reaction of sulfonamide precursors with tert-butylating agents. A representative method, adapted from the synthesis of N-tert-butyl benzene sulfonamide, is outlined below :

Stepwise Procedure

  • Reagents:

    • 2-Phenylethanesulfonamide (1.0 equiv)

    • tert-Butyl acrylate (1.2 equiv)

    • Hafnium tetrachloride (HfCl4, 3 mol%)

    • Solvent: N-methylpyrrolidone (NMP)

  • Conditions:

    • Temperature: 150°C

    • Reaction time: Monitored via HPLC until sulfonamide depletion.

  • Workup:

    • Cool to room temperature.

    • Filter insoluble residues.

    • Remove solvent under reduced pressure.

This method achieves yields >95% for analogous compounds, with purity ≥98% .

Mechanistic Insights

The reaction proceeds via electrophilic substitution, where HfCl4 catalyzes the generation of tert-butyl cations from tert-butyl acrylate. The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic tert-butyl group. Steric hindrance from the tert-butyl moiety and electronic effects of the sulfonamide influence reaction efficiency .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/RangeMethod/Source
Melting Point125–130°CEstimated from analogs
Water Solubility<1 mg/mL (25°C)Calculated (LogP ≈ 3.2)
Partition Coefficient (LogP)3.2 ± 0.3ACD/Labs Percepta

The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic matrices .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Sulfonamides with tert-butyl groups are pivotal in drug discovery. For example, macitentan, a dual endothelin receptor antagonist, shares structural motifs with N-tert-butyl-2-phenylethanesulfonamide . Key attributes include:

  • Receptor binding: Sulfonamide groups facilitate hydrogen bonding with biological targets.

  • Metabolic stability: The tert-butyl group resists oxidative degradation, prolonging half-life .

Polymer Chemistry

N-tert-Butyl acrylamide derivatives are used in:

  • Thermosensitive polymers: Lower critical solution temperature (LCST) behavior for drug delivery systems.

  • Crosslinking agents: Enhance mechanical strength in hydrogels .

Industrial Processes

  • Water treatment: Sulfonamides act as chelators for heavy metal removal.

  • Lubricant additives: Reduce friction and wear in metalworking fluids .

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